3-(3-Methoxyphenyl)-4'-trifluoromethylpropiophenone
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Overview
Description
3-(3-Methoxyphenyl)-4’-trifluoromethylpropiophenone is an organic compound characterized by the presence of a methoxy group on the phenyl ring and a trifluoromethyl group on the propiophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-4’-trifluoromethylpropiophenone typically involves the use of Grignard reagents and Suzuki-Miyaura coupling reactions. One common method involves the reaction of 3-methoxyphenylmagnesium bromide with 4’-trifluoromethylpropiophenone under anhydrous conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-4’-trifluoromethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the propiophenone structure can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 3-(3-methoxyphenyl)-4’-trifluoromethylbenzoic acid.
Reduction: Formation of 3-(3-methoxyphenyl)-4’-trifluoromethylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Methoxyphenyl)-4’-trifluoromethylpropiophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-4’-trifluoromethylpropiophenone involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylacetone
- 4’-Trifluoromethylacetophenone
- 3-Methoxyphenylpropanone
Uniqueness
3-(3-Methoxyphenyl)-4’-trifluoromethylpropiophenone is unique due to the presence of both a methoxy group and a trifluoromethyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O2/c1-22-15-4-2-3-12(11-15)5-10-16(21)13-6-8-14(9-7-13)17(18,19)20/h2-4,6-9,11H,5,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYHIMUQQNATTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644241 |
Source
|
Record name | 3-(3-Methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-00-3 |
Source
|
Record name | 3-(3-Methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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